

Synthesis Protocol for 4-Bromobenzo[d]oxazol-2-amine: An Application Note

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Compound of Interest

Compound Name: 4-Bromobenzo[d]oxazol-2-amine

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Abstract

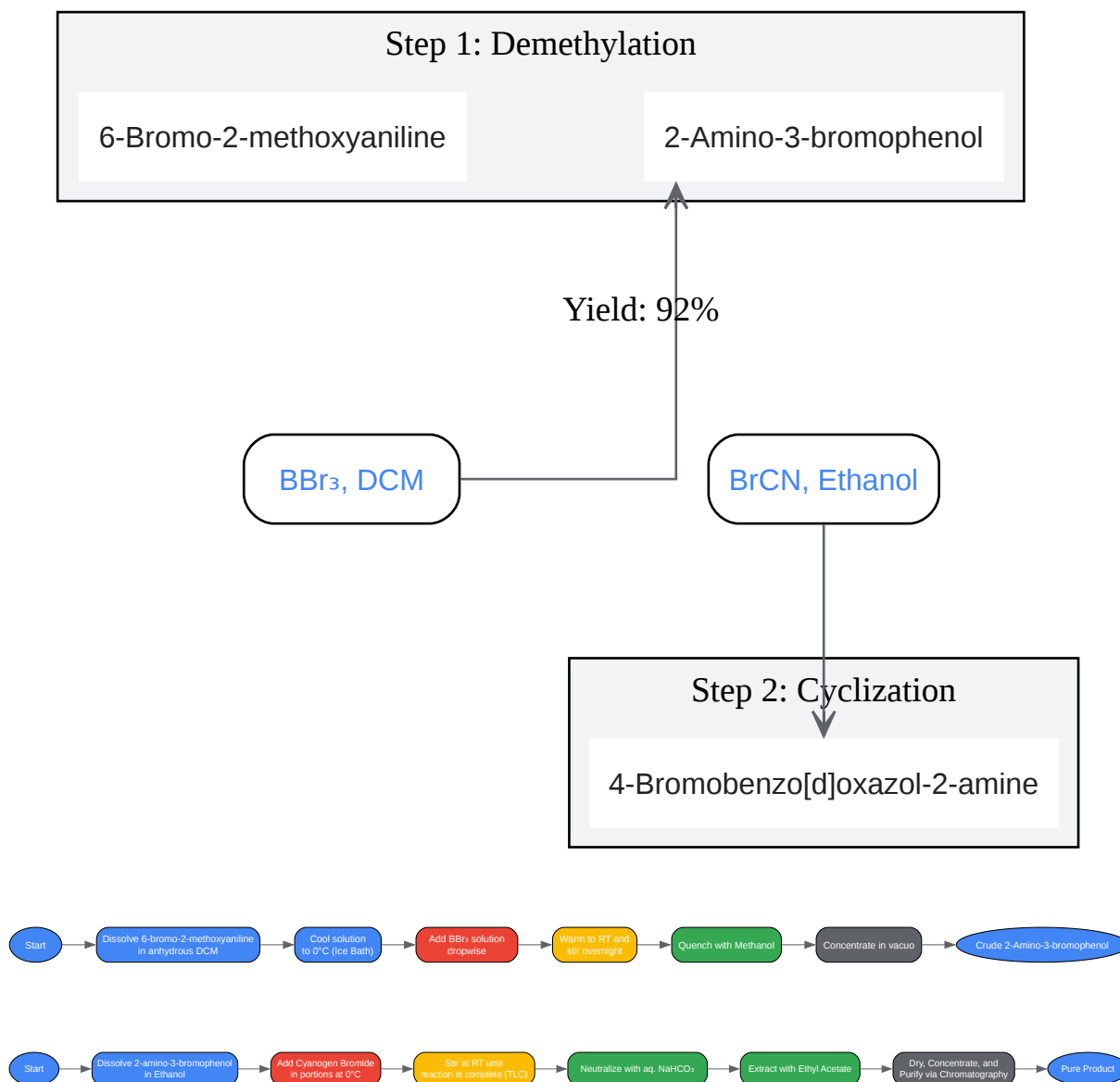
This application note provides a detailed, two-step synthetic protocol for the preparation of **4-Bromobenzo[d]oxazol-2-amine**, a valuable heterocyclic building block for drug discovery and materials science. The synthesis commences with the demethylation of 6-bromo-2-methoxyaniline to yield the key intermediate, 2-amino-3-bromophenol. Subsequent cyclization with the electrophilic cyanating agent, cyanogen bromide, affords the target compound. This guide offers in-depth, step-by-step instructions, explains the chemical principles behind the protocol choices, and provides expected characterization data to ensure experimental success and product validation.

Introduction

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including enzyme inhibition and receptor antagonism.^{[1][2]} The strategic placement of a bromine atom at the 4-position of the benzoxazole ring, as in **4-Bromobenzo[d]oxazol-2-amine** (CAS 1806340-56-6), provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this important intermediate.

Reaction Scheme

The overall synthetic pathway is a two-step process starting from the commercially available 6-bromo-2-methoxyaniline.



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References

- 1. 4-Bromobenzo[d]oxazol-2-amine | 1806340-56-6 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
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